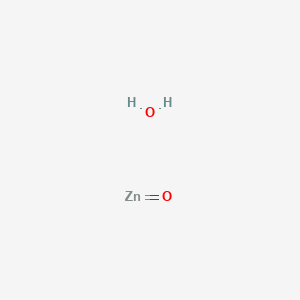
Zinc oxide hydrate
説明
Zinc oxide hydrate, with the molecular formula ZnO·xH2O, is a white to off-white powder . It is used in various industries and has a molecular weight of 81.39 on an anhydrous basis . It is a wide band gap semiconductor with an energy gap of 3.37 eV at room temperature .
Synthesis Analysis
Zinc oxide nanoparticles can be synthesized using various methods such as the mechanochemical process, controlled precipitation, sol–gel method, solvothermal and hydrothermal methods . A systematic study has been conducted on the morphological deviation of ZnO nanostructure by varying the pH of the solution via the precipitation method .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy dispersive spectroscopy (EDS) . The average crystallite sizes of the samples can be calculated from the full width at half maximum of XRD peaks .Chemical Reactions Analysis
Zinc oxide has been known to react with sodium hydroxide to precipitate zinc (II) hydroxide . The zinc (II) hydroxide precipitate also dissolves in excess hydroxide .Physical And Chemical Properties Analysis
Zinc oxide is a white solid with an odorless density of 5.6 g/cm3 . It has a melting point of 1,974 °C and a boiling point of 2,360 °C . It is insoluble in water . The optical band gaps of various ZnO powders can be calculated from UV-visible diffuse reflectance spectroscopic studies .科学的研究の応用
1. Biomedical Applications
Zinc oxide nanoparticles (ZnO NPs) are extensively utilized in biomedical research due to their anticancer and antimicrobial activities. Their effectiveness arises from their ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells. ZnO NPs are also effective drug carriers, reducing toxicity and enhancing drug efficacy (Mishra et al., 2017). Additionally, ZnO NPs are known for their excellent biocompatibility, low toxicity, and have been developed for antidiabetic treatments and bioimaging due to their luminescent properties (Jin-huan Jiang et al., 2018).
2. Antimicrobial Properties
ZnO nanoparticles exhibit significant antimicrobial properties against both bacteria and fungi. Their effectiveness is attributed to light activation, which allows them to penetrate the bacterial cell wall and accumulate in the cytoplasm, leading to cell death. This makes them suitable for use in various industrial and medical applications as antimicrobial agents (Siddiqi et al., 2018).
3. Food Packaging and Preservation
ZnO nanoparticles have found applications in food preservation due to their antimicrobial properties. When incorporated into polymeric matrices, they can improve the packaging material's properties while providing antimicrobial activity, which is beneficial for extending the shelf life of food products (Espitia et al., 2012).
4. Environmental Applications
ZnO nanoparticles are used in wastewater treatment and environmental cleaning due to their photocatalytic properties. Their small size and high surface reactivity enable them to effectively degrade contaminants, making them useful in environmental remediation processes (Ali et al., 2018).
作用機序
将来の方向性
Zinc oxide nanoparticles have attracted increasing research interests due to their high safety, low cost, abundant resources, and eco-friendliness . Understanding the bactericidal MOA of ZnO nanoparticles can potentially help in the construction of predictive models to fight bacterial resistance . Moreover, the green synthesis of ZnO nanoparticles using plant extracts has been given special attention, which alters its physiochemical behavior, contributing to biological potency .
特性
IUPAC Name |
oxozinc;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.O.Zn/h1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGFCAMLARKROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583801 | |
| Record name | Oxozinc--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55204-38-1 | |
| Record name | Oxozinc--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





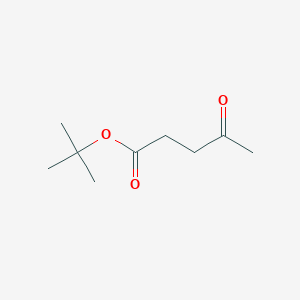


![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1602264.png)
![Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1602266.png)

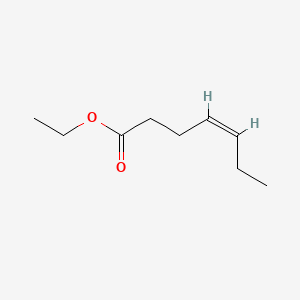
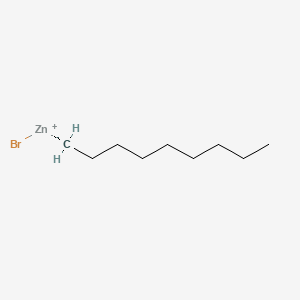
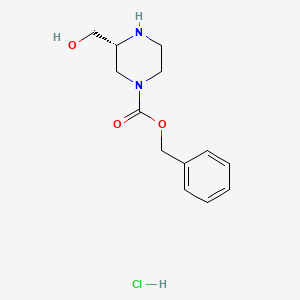

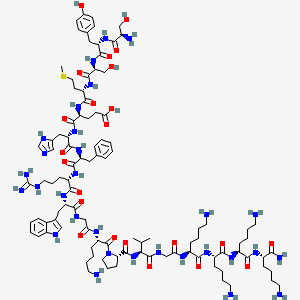
![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B1602276.png)